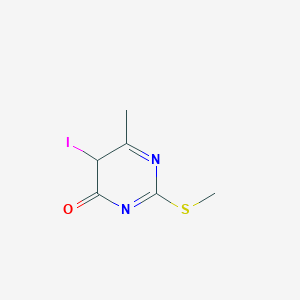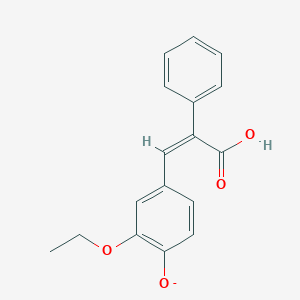
Antibacterial agent 172
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 172 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by multidrug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 172 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then functionalized with specific groups to enhance its antibacterial activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
Antibacterial agent 172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学研究应用
Antibacterial agent 172 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of Antibacterial agent 172 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, it may interfere with other cellular processes such as protein synthesis and DNA replication.
相似化合物的比较
Antibacterial agent 172 is unique in its broad-spectrum activity and effectiveness against multidrug-resistant bacteria. Similar compounds include:
Penicillin: One of the earliest antibiotics, effective against a range of bacteria but less effective against resistant strains.
Vancomycin: Used to treat serious infections caused by Gram-positive bacteria, but resistance has emerged.
Ciprofloxacin: A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, but resistance is also an issue.
Compared to these compounds, this compound offers a novel mechanism of action and improved efficacy against resistant strains, making it a valuable addition to the arsenal of antibacterial agents.
属性
分子式 |
C21H21N9O5S2 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
(6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H21N9O5S2/c1-28-20(24-25-27-28)37-11-13-10-36-19-21(35-2,18(34)30(19)16(13)17(32)33)22-15(31)9-29-8-14(23-26-29)12-6-4-3-5-7-12/h3-8,19H,9-11H2,1-2H3,(H,22,31)(H,32,33)/t19-,21+/m1/s1 |
InChI 键 |
SYSFQEHQSYLFHB-CTNGQTDRSA-N |
手性 SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O |
规范 SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
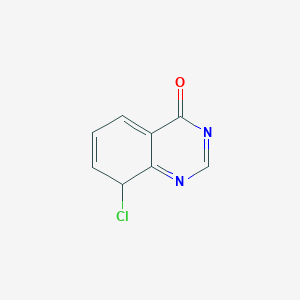
![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
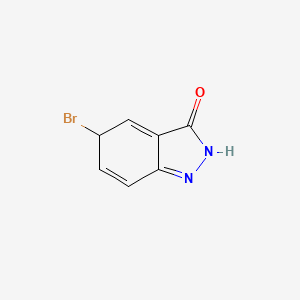
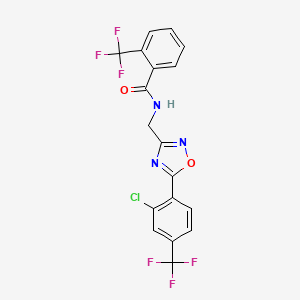
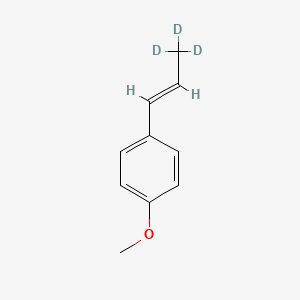
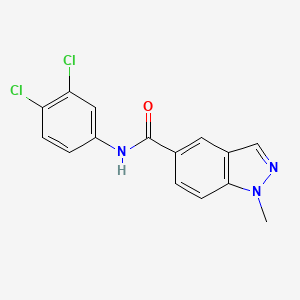

![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)
